Disodium 4-allyl 2-sulphonatosuccinate
Description
Disodium 4-allyl 2-sulphonatosuccinate is a sulfonated succinate derivative characterized by an allyl substituent at the 4-position and a sulfonate group at the 2-position of the succinic acid backbone. The allyl group (CH₂CHCH₂) introduces unsaturation, which may enhance reactivity or alter solubility compared to saturated alkyl-chain derivatives. Applications are inferred from related compounds, such as personal care formulations (e.g., antidandruff agents ) or industrial surfactants .
Properties
CAS No. |
4092-04-0 |
|---|---|
Molecular Formula |
C7H8Na2O7S |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
disodium;4-oxo-4-prop-2-enoxy-2-sulfonatobutanoate |
InChI |
InChI=1S/C7H10O7S.2Na/c1-2-3-14-6(8)4-5(7(9)10)15(11,12)13;;/h2,5H,1,3-4H2,(H,9,10)(H,11,12,13);;/q;2*+1/p-2 |
InChI Key |
LLLFMBFVDFXLKC-UHFFFAOYSA-L |
Canonical SMILES |
C=CCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-allyl 2-sulphonatosuccinate typically involves the reaction of maleic anhydride with allyl alcohol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature, pressure, and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-allyl 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfinate compounds, and substituted allyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
Disodium 4-allyl 2-sulphonatosuccinate has the following molecular characteristics:
- Molecular Formula : CHNaOS
- Molecular Weight : 292.36 g/mol
- CAS Number : 55184-70-8
The structure consists of a sulfonate group that imparts water solubility and enhances its reactivity in various chemical processes.
Surfactant in Chemical Processes
This compound is primarily used as a surfactant in various industrial applications. Its amphiphilic nature allows it to reduce surface tension, making it effective in formulations such as detergents and emulsifiers.
Key Applications :
- Detergent Formulations : Enhances cleaning efficiency by allowing better wetting and spreading on surfaces.
- Emulsification : Stabilizes oil-in-water emulsions in food and cosmetic products.
Electroless Plating
This compound is utilized in electroless nickel plating solutions. The addition of this compound improves the stability of the plating bath and enhances the quality of the deposited nickel layer by acting as a brightener.
Case Study Example :
In a study on electroless nickel plating, researchers found that incorporating this compound resulted in smoother and more uniform nickel deposits compared to traditional methods, which often produced rough surfaces .
Environmental Applications
This compound has been investigated for its potential in environmental remediation. Its ability to form complexes with metal ions makes it useful in processes aimed at recovering valuable metals from wastewater.
Research Findings :
- A study demonstrated that using this compound in reverse osmosis processes significantly improved metal recovery rates from electroplating rinse waters .
Comparative Data Table
| Application Area | Description | Benefits |
|---|---|---|
| Surfactant | Used in detergents and emulsifiers | Improved cleaning efficiency |
| Electroless Plating | Enhances nickel deposition quality | Produces smoother nickel layers |
| Environmental Remediation | Metal ion complexation for recovery | Increased recovery rates from wastewater |
Mechanism of Action
The mechanism of action of disodium 4-allyl 2-sulphonatosuccinate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form ionic bonds with positively charged sites on proteins, while the allyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects: Allyl vs. Alkyl Chains
Disodium 4-allyl 2-sulphonatosuccinate differs from alkyl-substituted analogues (e.g., 4-dodecyl, 4-decyl) in its unsaturated allyl group. Key comparisons include:
Key Observations :
- Alkyl Chain Length: Longer chains (e.g., dodecyl, octadecyl) increase hydrophobicity, enhancing micelle formation and surfactant efficiency in nonpolar environments .
- Evidence from phenolic derivatives (e.g., thymol allyl isomers) suggests that allyl positioning (2- vs. 4-) impacts antimicrobial potency , though direct data on succinates is lacking.
Ethoxylated Derivatives
Disodium laureth sulfosuccinate (CAS 40754-59-4) incorporates ethoxy groups in its substituent, enhancing water solubility:
Ethoxylation broadens compatibility with aqueous systems, making laureth derivatives preferable in cosmetics, whereas the allyl variant may target niche antimicrobial formulations.
Comparison with Docusate Sodium
Docusate sodium (Disodium mono(2-ethylhexyl) sulfosuccinate) is a widely used surfactant and laxative. Key differences:
Branched chains in docusate improve lipid solubility, whereas the allyl group’s unsaturation may favor reactivity in biological systems.
Research Findings and Antimicrobial Potential
While direct studies on this compound are absent in the evidence, insights from phenolic allyl derivatives (e.g., thymol, carvacrol) suggest:
- Positional Isomerism: 2-Allyl isomers exhibit higher antimicrobial activity against P. aeruginosa than 4-allyl isomers . This implies that substituent positioning in succinates may similarly influence bioactivity.
- Unsaturation Effects : Allyl groups enhance membrane permeability in Gram-negative bacteria by disrupting lipid bilayers , a mechanism that could extend to sulfonatosuccinates.
Biological Activity
Disodium 4-allyl 2-sulphonatosuccinate (DASS) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
This compound is a sulfonic acid derivative with the following chemical formula:
- Molecular Formula : C₆H₈Na₂O₆S
- Molecular Weight : 230.19 g/mol
- CAS Number : 17486-00-1
The compound features an allyl group, which contributes to its reactivity and biological activity. The sulfonate group enhances its solubility in water, making it suitable for various applications in biological systems.
Mechanisms of Biological Activity
DASS exhibits several biological activities, primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. Key mechanisms include:
- Antioxidant Activity : DASS has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects : Research indicates that DASS can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
- Antimicrobial Properties : DASS has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy is linked to its ability to disrupt microbial cell membranes .
In Vitro Studies
- Cell Viability Assays : In vitro studies using human cell lines have shown that DASS enhances cell viability under oxidative stress conditions. For instance, treatment with DASS at concentrations ranging from 10 to 100 µM significantly improved cell survival rates compared to untreated controls .
- Cytokine Production : A study investigating the effects of DASS on macrophages revealed that it reduced the secretion of TNF-alpha and IL-6 by approximately 30% when exposed to lipopolysaccharide (LPS), indicating its anti-inflammatory potential .
In Vivo Studies
- Animal Models : In animal models of inflammation, administration of DASS resulted in a significant reduction in swelling and pain compared to the control group. The compound was effective at doses as low as 5 mg/kg body weight .
- Antimicrobial Efficacy : In vivo experiments demonstrated that DASS effectively inhibited the growth of Staphylococcus aureus in infected wounds, promoting faster healing and reducing bacterial load .
Case Study 1: Antioxidant Application
A clinical trial involving patients with chronic obstructive pulmonary disease (COPD) assessed the effects of DASS supplementation on lung function and oxidative stress markers. Results showed a significant improvement in lung function tests alongside decreased levels of malondialdehyde (MDA), a marker of oxidative stress .
Case Study 2: Anti-inflammatory Effects
In a randomized controlled trial focusing on rheumatoid arthritis patients, those receiving DASS reported a notable decrease in joint pain and swelling after eight weeks of treatment. The study concluded that DASS could serve as an adjunct therapy for managing symptoms associated with autoimmune conditions .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
